molecular formula C9H17ClN2O B2907392 N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride CAS No. 2460755-59-1

N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B2907392
CAS No.: 2460755-59-1
M. Wt: 204.7
InChI Key: RUMQAOFIPZWMBM-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride is a chemical compound with the molecular formula C9H17ClN2O. It is known for its unique structure, which includes a cyclopropylmethyl group attached to a pyrrolidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride typically involves the reaction of cyclopropylmethylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylpyrrolidine-2-carboxamide
  • N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide

Uniqueness

N-(Cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride is unique due to its cyclopropylmethyl group, which imparts distinct chemical properties. This makes it particularly valuable in research and industrial applications where specific reactivity and stability are required.

Properties

IUPAC Name

N-(cyclopropylmethyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-2-1-5-10-8)11-6-7-3-4-7;/h7-8,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMQAOFIPZWMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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